molecular formula C15H14ClNOS B2364608 2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide CAS No. 339107-92-5

2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide

Cat. No. B2364608
CAS RN: 339107-92-5
M. Wt: 291.79
InChI Key: ARFTYHFNHICAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide, otherwise known as CPMA, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that has been used in a variety of research experiments, such as drug discovery, material science, and biochemistry. CPMA is a white crystalline solid that is soluble in most organic solvents and has a molecular weight of 253.7 g/mol. Its chemical formula is C13H13ClN2O2S.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • 2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide and its derivatives have been explored for their potential antibacterial properties. A study synthesized various derivatives and found them to be effective against both gram-negative and gram-positive bacteria. These compounds showed promise as potential antibacterial agents with moderate anti-enzymatic potential (Siddiqui et al., 2014).

Vibrational Spectroscopy and Molecular Docking

  • Vibrational spectroscopy, particularly Raman and Fourier transform infrared spectroscopy, has been used to characterize this compound. Such studies help in understanding the molecular structure and interactions, aiding in the development of drugs with specific pharmacological properties (Jenepha Mary et al., 2022).

Hemolytic and Thrombolytic Activity Evaluation

  • Derivatives of 2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide have been synthesized and evaluated for their hemolytic and thrombolytic activities. Some compounds demonstrated very good thrombolytic activity, suggesting their potential in the treatment of cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

Antiviral and Antiapoptotic Effects

  • A novel derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects, offering a potential therapeutic approach for this disease (Ghosh et al., 2008).

Inhibitors of Thymidylate Synthase

  • Some analogs of this compound have been synthesized as potential inhibitors of thymidylate synthase, indicating their potential use as antitumor and antibacterial agents (Gangjee et al., 1996).

properties

IUPAC Name

2-(3-chlorophenyl)sulfanyl-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c1-17(13-7-3-2-4-8-13)15(18)11-19-14-9-5-6-12(16)10-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFTYHFNHICAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide

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